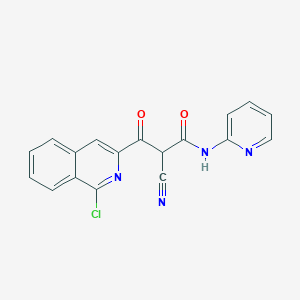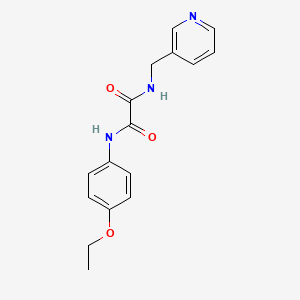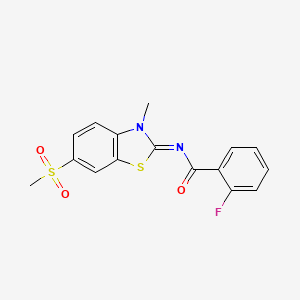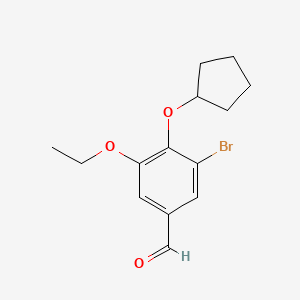
3-(1-chloroisoquinolin-3-yl)-2-cyano-3-oxo-N-(pyridin-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-chloroisoquinolin-3-yl)-2-cyano-3-oxo-N-(pyridin-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as CIP and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
CIP has been used in scientific research for its potential applications in drug discovery and development. Studies have shown that CIP has inhibitory effects on certain enzymes, including protein tyrosine phosphatases and protein tyrosine kinases. These enzymes play a crucial role in cell signaling pathways, and their dysregulation has been linked to various diseases, including cancer and diabetes. CIP has also been shown to have antiproliferative effects on cancer cells, making it a potential candidate for cancer treatment.
Mecanismo De Acción
The mechanism of action of CIP involves its interaction with enzymes, specifically protein tyrosine phosphatases and protein tyrosine kinases. CIP binds to the active site of these enzymes, inhibiting their activity and disrupting cell signaling pathways. This disruption can lead to cell death in cancer cells and has potential therapeutic applications.
Biochemical and Physiological Effects:
CIP has been shown to have various biochemical and physiological effects, including inhibiting the growth of cancer cells, reducing inflammation, and regulating insulin signaling pathways. Additionally, CIP has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CIP in lab experiments is its specificity for certain enzymes, making it a useful tool for studying cell signaling pathways. Additionally, CIP has shown promising results in cancer cell studies, making it a potential candidate for cancer treatment. However, one limitation of using CIP in lab experiments is its potential toxicity, which requires careful handling and dosage considerations.
Direcciones Futuras
For research involving CIP include further studies on its mechanism of action, potential therapeutic applications, and toxicity. Additionally, research can focus on developing derivatives of CIP with improved specificity and potency. Finally, studies can be conducted to investigate the potential of CIP in combination with other drugs for cancer treatment.
Conclusion:
In conclusion, 3-(1-chloroisoquinolin-3-yl)-2-cyano-3-oxo-N-(pyridin-2-yl)propanamide, or CIP, is a chemical compound that has potential applications in scientific research, specifically in drug discovery and development. Its specificity for certain enzymes and potential therapeutic applications make it a promising candidate for cancer treatment and other diseases. However, its potential toxicity requires careful handling and dosage considerations. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of CIP has been achieved using various methods, including the reaction of 3-chloroisoquinoline with pyridine-2-carboxamide and acetylacetone. Another method involves the reaction of 3-chloroisoquinoline with pyridine-2-carboxylic acid, followed by the addition of acetic anhydride and acetylacetone. Both methods have been successful in producing CIP.
Propiedades
IUPAC Name |
3-(1-chloroisoquinolin-3-yl)-2-cyano-3-oxo-N-pyridin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O2/c19-17-12-6-2-1-5-11(12)9-14(22-17)16(24)13(10-20)18(25)23-15-7-3-4-8-21-15/h1-9,13H,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORJXBCURKHLEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)C(=O)C(C#N)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2612956.png)

![N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2612958.png)
![Tert-butyl N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]carbamate](/img/structure/B2612962.png)

![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2612965.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2612966.png)

![2,6-dichloro-N-(4-fluorophenyl)-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2612973.png)
![(1H-benzo[d]imidazol-5-yl)(4-((4-(4-chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2612974.png)
![4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B2612975.png)


![Ethyl 2-(1-oxoisochroman-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2612979.png)